Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate
Description
Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 3 and a tert-butyl carbamate-protected methyl group at position 3. The bromine atom introduces electrophilic reactivity, making the compound a versatile intermediate in medicinal chemistry for Suzuki couplings, nucleophilic substitutions, or further functionalization . The tert-butyl carbamate (Boc) group enhances solubility and stability, facilitating its use in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQOYZNZAOSSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate typically involves the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Bromination: The triazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
Carbamate formation: The final step involves the reaction of the brominated triazole with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The triazole ring can participate in redox reactions, depending on the reagents used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis of the carbamate group.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Hydrolysis: The corresponding amine and carbon dioxide.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate is being investigated for its potential therapeutic effects. The triazole moiety is known for its biological activity, particularly in the development of antifungal and anticancer agents.
Case Study: Anticancer Activity
Research has shown that derivatives of triazoles exhibit significant anticancer properties. For instance, a study on similar compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 14.5 | Induction of apoptosis |
| MCF7 (Breast) | 10.3 | Inhibition of cell cycle |
| HeLa (Cervical) | 12.0 | Disruption of mitotic spindle |
These findings suggest that this compound could serve as a lead compound for further drug development targeting cancer.
Agricultural Applications
The compound may also play a role in the development of agrochemicals. Triazole derivatives are recognized for their fungicidal properties, making them valuable in crop protection.
Case Study: Fungicidal Activity
A study evaluated the efficacy of triazole-based compounds against common agricultural pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Fusarium graminearum | 50 µg/mL | High |
| Botrytis cinerea | 30 µg/mL | Moderate |
| Phytophthora infestans | 40 µg/mL | High |
These results indicate that the compound could be developed into an effective fungicide for agricultural use.
Material Science
This compound is also being explored for its potential applications in material science due to its ability to form stable complexes with metals.
Case Study: Metal Complexation
Research has shown that triazole derivatives can effectively chelate metal ions, which could be useful in developing new materials with specific properties:
| Metal Ion | Stability Constant (log K) | Application Potential |
|---|---|---|
| Cu(II) | 6.5 | Catalysts in organic reactions |
| Zn(II) | 5.8 | Antimicrobial coatings |
This ability to form stable complexes opens avenues for developing advanced materials with tailored functionalities.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the carbamate group can act as a leaving group in enzymatic reactions. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate with structurally related carbamate- and triazole-containing derivatives, focusing on substituents, heterocyclic cores, and functional properties.
Triazole-Based Carbamates with Varied Substituents
Key Differences :
- Electrophilicity vs. Nucleophilicity: The bromo substituent in the target compound contrasts with the nucleophilic mercapto (‑SH) and amino (‑NH₂) groups in analogs, directing reactivity toward substitution vs. oxidation or conjugation .
- Biological Interactions: Benzamido and amino analogs may exhibit enhanced binding to biological targets (e.g., enzymes) via hydrogen bonding, whereas the bromo derivative is more suited for covalent inhibition or fragment-based drug discovery .
Carbamates with Alternative Heterocyclic Cores
Key Differences :
- Electronic Properties : Thiadiazole and oxadiazole cores are electron-deficient compared to triazole, altering reactivity in cycloadditions or metal-catalyzed reactions .
- Pharmacokinetics : Pyrazole and oxadiazole derivatives are more common in FDA-approved drugs due to metabolic stability, whereas triazoles are prone to oxidation .
Aromatic vs. Aliphatic Carbamates
Key Differences :
- Solubility : Aromatic carbamates (e.g., benzene-based) often exhibit lower aqueous solubility than aliphatic analogs due to planar rigidity .
- Synthetic Utility : Aliphatic derivatives like cyclopentyl carbamates are intermediates in prostaglandin synthesis, whereas aromatic triazoles are prioritized in kinase inhibitor scaffolds .
Biological Activity
Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate (CAS Number: 1823879-91-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 277.12 g/mol. The structure features a triazole ring substituted with a bromine atom and a tert-butyl carbamate moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1823879-91-9 |
| Molecular Formula | C₈H₁₃BrN₄O₂ |
| Molecular Weight | 277.12 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular processes. The triazole moiety is known to influence the compound's ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds similar to this compound. For example:
- In vitro Studies : Compounds containing triazole rings have demonstrated significant antifungal activity against various strains of fungi, including Candida and Aspergillus species. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.086 mM against Fusarium oxysporum, indicating strong antifungal potential .
- Structure-Activity Relationship (SAR) : Research suggests that modifications on the triazole ring can enhance antifungal activity. For instance, the presence of halogen substituents like bromine has been shown to improve efficacy compared to non-halogenated analogs .
Antibacterial Activity
Preliminary assessments indicate that compounds similar to this compound may also exhibit antibacterial properties:
- Case Study : In a study evaluating various triazole derivatives against Escherichia coli and Klebsiella pneumoniae, certain derivatives showed promising results with MIC values around 32 µg/mL .
- Mechanistic Insights : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the biological activity of triazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
